1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylicacid
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Overview
Description
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid is a heterocyclic organic compound with a molecular formula of C8H12N2O2 This compound is characterized by a pyrrole ring substituted with a methyl group at the first position and a methylaminomethyl group at the fourth position, along with a carboxylic acid group at the second position
Preparation Methods
The synthesis of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include iron (III) chloride for condensation reactions, potassium permanganate for oxidation, and palladium catalysts for reduction. Major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-(aminomethyl)pyrrole-2-carboxylic acid: This compound lacks the methyl group on the amino substituent, which can lead to differences in reactivity and biological activity.
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxamide:
The uniqueness of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-9-4-6-3-7(8(11)12)10(2)5-6/h3,5,9H,4H2,1-2H3,(H,11,12) |
InChI Key |
RYUGOPRYCQXLNG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C(=O)O)C |
Origin of Product |
United States |
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